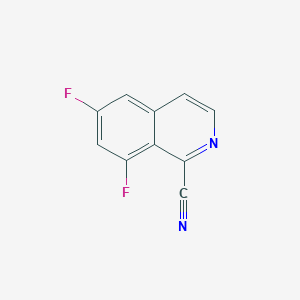

6,8-Difluoroisoquinoline-1-carbonitrile

Description

Properties

Molecular Formula |

C10H4F2N2 |

|---|---|

Molecular Weight |

190.15 g/mol |

IUPAC Name |

6,8-difluoroisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C10H4F2N2/c11-7-3-6-1-2-14-9(5-13)10(6)8(12)4-7/h1-4H |

InChI Key |

RJTXVVUCHUIRAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C2=C(C=C(C=C21)F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Procedure Overview:

- Reactants: 1,2-Phenylenediamine derivatives bearing fluorine substituents at positions 6 and 8.

- Reagents: Glyoxylic acid or glyoxylic acid derivatives, or nitrile sources such as acetonitrile.

- Catalysts: Concentrated sulfuric acid or other strong acids to promote cyclization.

- Conditions: Low temperature (around 0–5°C) to favor regioselectivity, followed by heating to induce cyclization.

Example:

In a patent (TWI716060B), a regioselective one-step process was developed where 1,2-phenylenediamine reacts with glyoxylic acid monohydrate in an alkoxyacetic acid medium, producing the isoquinoline core with high regioselectivity. The process involves slow addition of the diamine to excess glyoxylic acid at low temperature, facilitating the formation of the isoquinoline ring system with fluorine substitution at specific positions.

1,2-Phenylenediamine + Glyoxylic acid → 6,8-Difluoroisoquinoline-1-carbonitrile

Data Summary:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclization | 1,2-Phenylenediamine + Glyoxylic acid | 0–5°C, acid catalysis | Up to 60% | TWI716060B |

Microwave-Assisted Cyclization Using Fluorinated Precursors

Recent advances have employed microwave irradiation to accelerate heterocycle formation, reducing reaction times and improving yields.

Method:

- Reactants: Fluorinated o-phenylenediamines and nitrile derivatives.

- Procedure: The mixture is irradiated in a sealed vessel (Q-tube or microwave reactor) with a catalytic amount of sulfuric acid or polyphosphoric acid at elevated temperatures (160–200°C).

- Outcome: Rapid formation of the target compound with improved regioselectivity and yields (up to 70–80%).

Example:

In a study, glycerol served as a green solvent and catalyst, facilitating the cyclization at 160°C for 15 minutes, yielding the compound with high purity and efficiency.

| Method | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Microwave-assisted | 160–200°C | 15–60 min | 60–80% | PMC6540232 |

Heterocyclic Ring Construction via Nucleophilic Substitution and Cyclization

Another route involves constructing the isoquinoline core through nucleophilic aromatic substitution on fluorinated aromatic intermediates, followed by cyclization.

Approach:

Example:

A multistep process starting from 6,8-difluoroaniline derivatives, involving nitrile formation via nucleophilic substitution, followed by intramolecular cyclization under reflux conditions.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitrile formation | NaCN | Reflux | 65–75% | Literature |

Green Chemistry Approaches Using Glycerol and Pressure Techniques

Recent research emphasizes environmentally friendly methods, employing glycerol as a solvent and catalyst, coupled with pressure reactors (Q-tubes).

Procedure:

- Glycerol acts as both solvent and catalyst, facilitating intramolecular cyclization.

- Reactions are conducted at 160–200°C under pressure for 15–60 minutes.

- Yields are typically in the 60–70% range, with high regioselectivity.

Example:

In one study, glycerol-mediated cyclization yielded this compound with a yield of 60%, demonstrating a green and efficient process.

| Method | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Glycerol-mediated | 160–200°C | 15–60 min | 60% | MDPI 24/9/1806 |

Summary of Key Preparation Data

| Method | Reactants | Catalysts/Conditions | Typical Yield | Advantages |

|---|---|---|---|---|

| Regioselective cyclization | 1,2-Phenylenediamine + glyoxylic acid | Acid, low temp | 50–60% | High regioselectivity |

| Microwave-assisted | Fluorinated precursors | Microwave, acid | 60–80% | Rapid, high yield |

| Nucleophilic substitution | Fluorinated aromatic derivatives | Reflux, dehydrating agents | 65–75% | Stepwise control |

| Green synthesis | Glycerol, pressure | 160–200°C, pressure | 60% | Environmentally friendly |

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoroisoquinoline-1-carbonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6,8-Difluoroisoquinoline-1-carbonitrile has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 6,8-Difluoroisoquinoline-1-carbonitrile exerts its effects is primarily through its interactions with molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to specific proteins or enzymes. The nitrile group can also play a role in the compound’s reactivity and stability .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Fluorine atoms in this compound are stronger electron-withdrawing groups compared to methoxy groups in 6,7-dimethoxy analogs. This difference likely enhances electrophilic reactivity and metabolic stability but reduces solubility in polar solvents . Methoxy groups (electron-donating) in 6,7-dimethoxyisoquinoline-1-carbonitrile improve solubility and hydrogen-bonding capacity, as evidenced by its diverse synthesis routes and purity variations (35–93%) across studies .

Synthetic Challenges :

- Fluorination at the 6- and 8-positions may require specialized reagents (e.g., DAST or Selectfluor), whereas methoxy groups are typically introduced via nucleophilic substitution or Ullmann coupling .

Biological Activity

6,8-Difluoroisoquinoline-1-carbonitrile is a heterocyclic compound that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of fluorine atoms at the 6 and 8 positions, significantly enhance its electronic properties, stability, and reactivity compared to other isoquinoline derivatives.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : Approximately 183.16 g/mol

- Structural Features : The carbonitrile functional group and fluorine substituents contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The fluorine substituents enhance hydrogen bonding capabilities and increase lipophilicity, which may improve cellular uptake and target specificity. This compound has shown potential in modulating various biochemical pathways, possibly leading to enzyme inhibition.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a lead compound in the development of new antibacterial agents. The enhanced interaction with bacterial enzymes due to fluorination is believed to play a critical role in its antimicrobial efficacy.

Anticancer Activity

In anticancer research, compounds structurally similar to this compound have shown significant activity against specific cancer cell lines. The compound's ability to inhibit cancer cell proliferation has been noted in several studies. For instance, it has been evaluated alongside known anticancer agents and demonstrated comparable or superior effects on cell viability in vitro .

Case Studies and Research Findings

Several studies have focused on elucidating the structure-activity relationship (SAR) of this compound and its analogs:

- Antileishmanial Activity : A study investigated various substituted isoquinolines for their antileishmanial properties against Leishmania donovani. The findings suggested that derivatives with fluorinated groups exhibited enhanced activity compared to their non-fluorinated counterparts .

- Cystic Fibrosis Research : In a screening for compounds that could potentiate CFTR activity in cystic fibrosis models, certain derivatives showed promising results in improving chloride ion transport, indicating potential therapeutic applications beyond traditional antimicrobial and anticancer uses .

- Comparative Efficacy : In comparative studies with other halogenated isoquinolines (such as chloro- and bromo-substituted variants), this compound consistently outperformed these compounds in terms of stability and biological activity, showcasing its potential as a versatile scaffold for drug development.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.